molecular formula C12H13NO3 B11802315 (1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)methanol

(1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)methanol

Cat. No.: B11802315
M. Wt: 219.24 g/mol
InChI Key: PGTRNEADUAWTPF-UHFFFAOYSA-N
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Description

(1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)methanol is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol This compound features a unique structure that includes a furan ring, an isoxazole ring, and a cyclobutyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)methanol typically involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . The furan ring can be introduced through various methods, including the reaction of furans with electrophiles or nucleophiles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. standard organic synthesis techniques involving the use of high-purity reagents and controlled reaction conditions are likely employed to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)carboxylic acid, while reduction of the isoxazole ring can produce different isoxazoline derivatives.

Scientific Research Applications

(1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The furan and isoxazole rings can interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.

    Isoxazoline derivatives: Reduced forms of the isoxazole ring.

    Furan derivatives: Compounds with similar furan ring structures.

Uniqueness

(1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)methanol is unique due to its combination of a furan ring, an isoxazole ring, and a cyclobutyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

[1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclobutyl]methanol

InChI

InChI=1S/C12H13NO3/c14-8-12(4-2-5-12)11-7-10(16-13-11)9-3-1-6-15-9/h1,3,6-7,14H,2,4-5,8H2

InChI Key

PGTRNEADUAWTPF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CO)C2=NOC(=C2)C3=CC=CO3

Origin of Product

United States

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